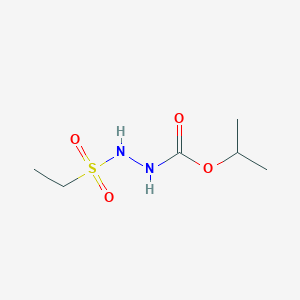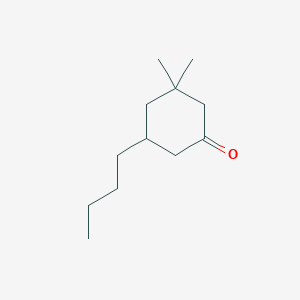
5-Butyl-3,3-dimethylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-3,3-dimethylcyclohexan-1-one is an organic compound belonging to the class of cyclohexanones Cyclohexanones are characterized by a six-membered ring containing a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-3,3-dimethylcyclohexan-1-one typically involves the alkylation of cyclohexanone derivatives. One common method is the Friedel-Crafts alkylation, where cyclohexanone is reacted with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated monitoring ensures consistent quality and minimizes by-products.
Types of Reactions:
Oxidation: The ketone group in this compound can undergo oxidation to form carboxylic acids or esters, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone to an alcohol, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The butyl and dimethyl groups can participate in various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of light or a catalyst.
Major Products:
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-Butyl-3,3-dimethylcyclohexan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying cyclohexanone derivatives.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and as a precursor for more complex chemical compounds.
Mechanism of Action
The mechanism of action of 5-Butyl-3,3-dimethylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active sites, influencing the compound’s biological activity. The butyl and dimethyl substituents can affect the compound’s lipophilicity and membrane permeability, impacting its overall efficacy.
Comparison with Similar Compounds
3,3-Dimethylcyclohexanone: Lacks the butyl group, resulting in different chemical properties and applications.
5-Butylcyclohexanone:
Uniqueness: 5-Butyl-3,3-dimethylcyclohexan-1-one is unique due to the combination of butyl and dimethyl substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
59005-34-4 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
5-butyl-3,3-dimethylcyclohexan-1-one |
InChI |
InChI=1S/C12H22O/c1-4-5-6-10-7-11(13)9-12(2,3)8-10/h10H,4-9H2,1-3H3 |
InChI Key |
ASIOMLZOLVBKAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC(=O)CC(C1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-phenylbutan-1-one](/img/structure/B14608299.png)
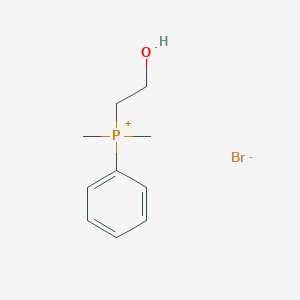
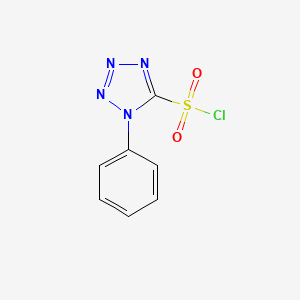
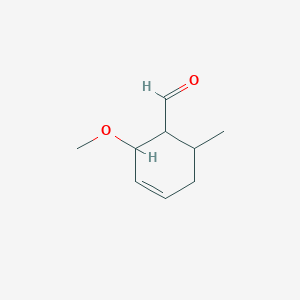



![5-Methyl-3-[(2-methylphenyl)methylidene]oxolan-2-one](/img/structure/B14608340.png)

![1-[(2-Chlorophenyl)methoxy]-2-(methoxymethyl)butan-2-ol](/img/structure/B14608355.png)

